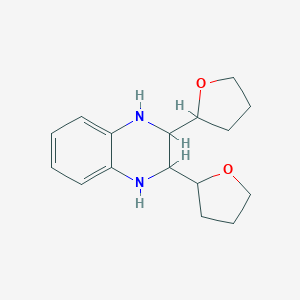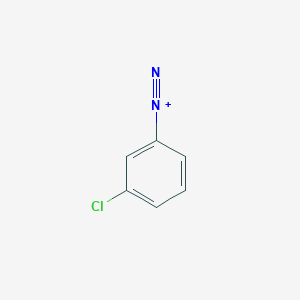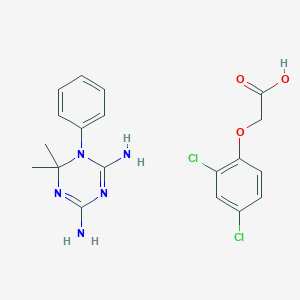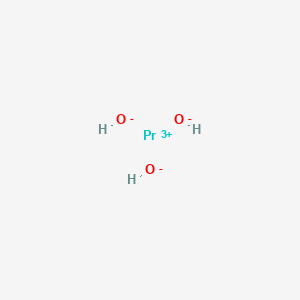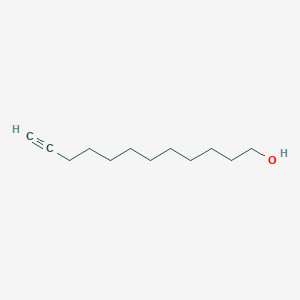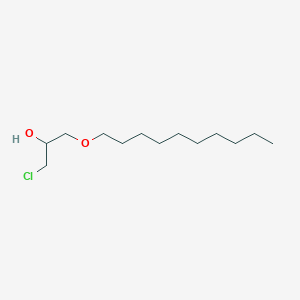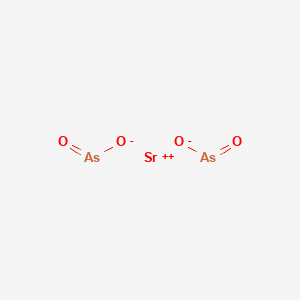![molecular formula C11H12N2O B095422 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 17408-30-9](/img/structure/B95422.png)
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone, also known as DMPE, is a synthetic compound that has been widely used in scientific research. DMPE is a heterocyclic compound that belongs to the class of pyrazolopyridines. It has been shown to have various biochemical and physiological effects, making it an interesting compound for research purposes.
Wirkmechanismus
The mechanism of action of 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and cytoprotective genes. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, through the inhibition of NF-κB signaling. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have low toxicity, making it a safe compound to work with. However, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone also has some limitations for lab experiments. It is a relatively new compound, which means that its mechanism of action is not fully understood. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone research. One direction is to further investigate its neuroprotective effects and potential therapeutic use for neurodegenerative diseases. Another direction is to investigate its anti-inflammatory and antioxidant properties and potential therapeutic use for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential use as an anticancer agent. Finally, research should be conducted to improve its solubility in water to make it more suitable for certain experiments.
Synthesemethoden
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multistep process. The first step involves the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyridine, which can be achieved through a reaction between 2,6-dimethylpyridine and hydrazine hydrate. The resulting compound is then reacted with acetic anhydride and sodium acetate to obtain 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have antitumor properties, making it a potential therapeutic agent for cancer.
Eigenschaften
CAS-Nummer |
17408-30-9 |
|---|---|
Produktname |
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(2,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-10-11(9(3)14)8(2)12-13(7)10/h4-6H,1-3H3 |
InChI-Schlüssel |
NTZZCQQBWLBNNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)C |
Kanonische SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



